3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate
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Description
3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate, also known as TMI or Thienoisoindigo, is a synthetic organic compound that has gained attention in scientific research due to its potential applications in various fields such as electronics, materials science, and medicine.
Scientific Research Applications
Intramolecular Diels-Alder Reaction
The intramolecular Diels-Alder vinylthiophen (IMDAV) reaction provides an efficient method to form thieno[2,3-f]isoindole cores. This reaction involves the use of 3-(thien-2-yl)allylamines and maleic anhydride, leading to the synthesis of thieno[2,3-f]isoindole-4-carboxylic acids with high diastereoselectivity and yields. This method demonstrates the potential for synthesizing complex molecules involving thienyl groups, similar to the core structure of the compound (Horak et al., 2017).
Heterocyclic Compound Synthesis
Research on 2,3-Dihydro-3-oxo-benzo[b]thiophen-1,1-dioxide interactions reveals pathways for synthesizing anilinomethylene derivatives, illustrating the reactivity of similar compounds under various conditions. This work is foundational for creating novel heterocyclic compounds that can have a wide range of applications, from materials science to drug discovery (Tauber et al., 1990).
Inhibition of Human Leukocyte Elastase
The synthesis and evaluation of 2-(diethylamino)thieno[1,3]oxazin-4-ones for inhibitory activity toward human leukocyte elastase (HLE) demonstrate the potential pharmaceutical applications of thienyl compounds. The most potent compound from this series exhibited significant inhibition of HLE, underscoring the therapeutic potential of structurally related molecules (Gütschow et al., 1999).
Organic Photovoltaics and Electrochromic Devices
Research into thieno[2,3-b]thiophene derivatives for use in organic photovoltaics and electrochromic devices highlights the importance of thienyl compounds in developing advanced materials. These studies provide insights into the synthesis of bis(thienyl) compounds and their applications in energy conversion and storage, which are relevant to the compound 's potential uses (Mabkhot et al., 2010).
properties
IUPAC Name |
[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c22-18-16-10-4-5-11-17(16)19(21(18)13-15-9-6-12-25-15)24-20(23)14-7-2-1-3-8-14/h1-12,19H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIQUGFAHATDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C3=CC=CC=C3C(=O)N2CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate |
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